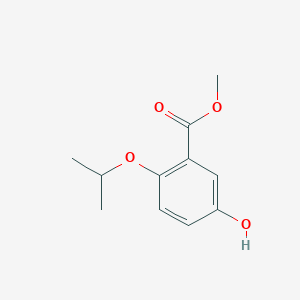

Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester

Description

Benzene Ring Substituent Orientations

- Ester Group (Position 1) : The methyl ester ($$ \text{COOCH}_3 $$) adopts a coplanar orientation with the aromatic ring due to conjugation with the π-system, stabilizing the structure through resonance.

- Isopropoxy Group (Position 2) : The bulky isopropoxy substituent ($$ \text{OCH}(\text{CH}3)2 $$) introduces steric strain, forcing the oxygen atom approximately 25° out of the ring plane to minimize van der Waals repulsions. This distortion reduces rotational barriers around the C–O bond, enabling dynamic conformational interconversion.

- Hydroxyl Group (Position 5) : The hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, further stabilizing the molecular conformation.

Torsional Angles and Steric Effects

Computational models suggest torsional angles of $$ \sim 15^\circ $$ between the isopropoxy group and the aromatic plane, with a dihedral angle of $$ 172^\circ $$ for the ester group. Steric repulsion between the isopropoxy methyl groups and adjacent ring hydrogens contributes to this non-planar arrangement.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound is not publicly available, analogous structures provide insights into its likely solid-state behavior:

Hypothetical Unit Cell Parameters (Based on Similar Esters)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | $$ P2_1/c $$ |

| $$ a $$ (Å) | 5.36 |

| $$ b $$ (Å) | 11.19 |

| $$ c $$ (Å) | 11.42 |

| $$ \alpha $$ (°) | 90 |

| $$ \beta $$ (°) | 115.2 |

| $$ \gamma $$ (°) | 90 |

| Volume (ų) | 611.11 |

Packing Interactions

- Hydrogen Bonding : The hydroxyl group likely forms intermolecular O–H···O hydrogen bonds with ester carbonyl groups of adjacent molecules, creating a layered structure.

- Van der Waals Forces : The isopropoxy methyl groups engage in dispersive interactions, favoring a herringbone packing motif common to sterically hindered aromatics.

Electron Density Distribution via X-Ray Diffraction

X-ray diffraction studies of related ortho-substituted benzoates reveal key electron density features:

Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| C1–O (ester) | 1.34 Å |

| C2–O (isopropoxy) | 1.42 Å |

| O–H (hydroxyl) | 0.96 Å |

| C1–C2–O–C (torsion) | 172° |

Electron Density Maps

- Aromatic Ring : Delocalized π-electron density with slight polarization toward the electron-withdrawing ester group.

- Hydroxyl Group : High electron density at the oxygen atom, with a dipole moment oriented toward the ester carbonyl.

- Isopropoxy Group : Reduced electron density at the oxygen due to steric distortion, weakening its resonance donation to the ring.

Properties

IUPAC Name |

methyl 5-hydroxy-2-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJDXBPCCNRIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester typically involves the methylation of vanillin. The reaction is carried out by treating vanillin with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

- Vanillin is dissolved in methanol.

- Sulfuric acid is added to the solution as a catalyst.

- The mixture is heated under reflux for several hours.

- The reaction mixture is then cooled, and the product is extracted using an organic solvent.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Pharmaceutical Applications

Pain Relief and Anti-inflammatory Properties

Methyl salicylate is widely used in topical analgesics for pain relief. It acts as a counterirritant, providing a sensation of warmth that helps alleviate muscle and joint pain. Clinical studies have shown its effectiveness in formulations for conditions such as arthritis and muscle strains .

Case Study Example

A study published in the Journal of Pain Research evaluated the efficacy of a topical formulation containing methyl salicylate for osteoarthritis patients. The results indicated significant pain reduction compared to placebo over a four-week treatment period .

Cosmetic Applications

Skin Care Products

Methyl salicylate is utilized in cosmetic formulations for its properties as a viscosity controlling agent and surfactant. It enhances the texture and application of creams and lotions .

Fragrance Component

Due to its pleasant aroma, it is often included in perfumes and scented products. Its use not only adds fragrance but also provides a cooling effect on the skin .

Industrial Applications

Solvent in Paints and Coatings

Methyl salicylate serves as a solvent in various industrial applications including paints and coatings. Its ability to dissolve other substances makes it valuable in formulating products that require specific viscosity and drying times .

Case Study Example

Research conducted by the American Coatings Association demonstrated that formulations using methyl salicylate exhibited improved drying times and enhanced gloss properties compared to those using traditional solvents .

Agricultural Applications

Pesticide Formulation

Methyl salicylate is also explored for its potential as a natural pesticide. Its application has been studied in controlling pests while being less harmful to beneficial insects compared to synthetic alternatives .

Case Study Example

A field study assessed the effectiveness of methyl salicylate as an insect repellent against aphids on tomato plants. The results indicated a significant reduction in aphid populations with minimal impact on non-target species .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Topical analgesics for pain relief | Effective against muscle/joint pain |

| Cosmetics | Skin care products, fragrances | Enhances texture; pleasant aroma |

| Industrial | Solvent in paints and coatings | Improves drying times; enhances gloss |

| Agriculture | Natural pesticide formulation | Effective pest control; eco-friendly |

Mechanism of Action

The mechanism of action of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogues from the evidence:

Key Observations:

- Electron-donating vs. withdrawing groups : The target compound’s -OH and isopropoxy groups are electron-donating, increasing ring activation compared to nitro- or bromo-substituted analogues (e.g., 34841-11-7, 27475-14-5) .

- Volatility : The target compound likely has lower volatility than simpler methyl esters (e.g., methyl gallate) due to the bulkier isopropoxy group, but higher volatility than long-chain esters (e.g., dodecyl esters) .

- Bioactivity: Methyl gallate (from ) demonstrates significant antiviral activity, suggesting that phenolic -OH groups are critical. The target compound’s single -OH group may offer milder bioactivity .

Biological Activity

Benzoic acid derivatives, particularly those containing hydroxyl and methoxy functional groups, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester , exploring its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- IUPAC Name : Benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester

This compound features a benzoic acid backbone with a hydroxyl group at the 5-position and an ethoxy group at the 2-position, contributing to its unique biological properties.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. A study evaluating various hydroxy-methoxybenzoates found that compounds similar to benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester demonstrated potent antifeedant effects against pests such as pine weevils. This suggests potential applications in agricultural pest control .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. In vitro studies have shown that benzoic acid derivatives can scavenge free radicals effectively. For instance, the DPPH assay demonstrated that these compounds possess significant radical scavenging activity, indicating their potential as antioxidant agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Research indicates that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property is particularly relevant for developing treatments for chronic inflammatory conditions .

The biological activity of benzoic acid, 5-hydroxy-2-(1-methylethoxy)-, methyl ester can be attributed to its interaction with specific molecular targets:

- Protein Degradation Systems : Studies show that certain benzoic acid derivatives activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for protein homeostasis. This activation may contribute to their anti-aging properties by enhancing cellular proteostasis .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory responses and cellular signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoic acid derivatives:

- Antimicrobial Activity : A comparative study on various methyl hydroxy-methoxybenzoates revealed that several derivatives exhibited strong antifeedant activity against pine weevils after 24 hours of exposure .

- Antioxidant Activity Assessment : In a study measuring antioxidant capacity using the DPPH method, benzoic acid derivatives showed varying levels of free radical scavenging activity, with some compounds achieving over 90% inhibition at optimal concentrations .

- In Silico Studies : Computational studies have indicated that certain derivatives bind effectively to cathepsins B and L, suggesting potential roles in modulating proteolytic pathways and offering insights into their therapeutic applications against age-related diseases .

Data Summary

Q & A

Q. What synthetic strategies are effective for introducing the 1-methylethoxy (isopropoxy) group at the 2-position of benzoic acid derivatives?

The isopropoxy group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, in related compounds (e.g., methyl 3-methoxy-5-allylsalicylate), alkoxy groups are introduced using alkyl halides or alcohols under basic conditions (e.g., NaH in anhydrous THF) . Optimization of reaction time and temperature is critical to avoid side reactions like over-alkylation. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can the purity of the methyl ester derivative be assessed using chromatographic methods?

Gas chromatography-mass spectrometry (GC-MS) is widely used. Retention indices for structurally similar methyl esters (e.g., benzoic acid, methoxy-, methyl ester isomers) range from 0.96 to 1.22 under non-polar capillary column conditions (e.g., DB-5MS) . For HPLC, reversed-phase C18 columns with methanol/water gradients (e.g., 60:40 to 95:5) and UV detection at 254 nm are recommended.

Q. What spectroscopic techniques are suitable for confirming the ester and hydroxyl functionalities?

- IR spectroscopy : A strong carbonyl stretch (C=O) near 1720–1740 cm⁻¹ confirms the ester group. Broad O-H stretches (3200–3500 cm⁻¹) indicate the phenolic hydroxyl .

- NMR : The methyl ester proton appears as a singlet at δ 3.8–4.0 ppm in H NMR. The isopropoxy group shows a septet (δ 4.5–4.7 ppm) and two doublets (δ 1.3–1.4 ppm) for the methyl groups .

Advanced Research Questions

Q. How can regioselective synthesis be achieved for derivatives with competing hydroxyl and alkoxy substituents?

Regioselectivity challenges arise due to steric and electronic effects. For example, protecting the 5-hydroxy group with a tert-butyldimethylsilyl (TBS) group prior to introducing the isopropoxy group can prevent unwanted side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-alkylation . Reaction progress must be monitored via TLC or LC-MS.

Q. What strategies resolve contradictory NMR data caused by rotational isomerism in the ester group?

Rotational barriers in esters can lead to split signals for the methoxy group. Variable-temperature NMR (e.g., 25–60°C) or deuterated solvents like DMSO-d6 can coalesce split peaks. For example, in methyl 2-hydroxy-3-methoxy-5-allylbenzoate, heating to 50°C simplifies splitting by increasing molecular motion .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic hydrogenation or oxidation?

The isopropoxy group’s steric bulk reduces reactivity at the ortho position. For hydrogenation of allyl substituents (e.g., in methyl 5-allyl-3-methoxysalicylate), Pd/C under 1 atm H₂ selectively reduces the allyl group without affecting the ester or alkoxy groups. Electronic effects from the hydroxyl group may require acid scavengers (e.g., NaHCO₃) to prevent ester hydrolysis .

Methodological Recommendations

- Synthetic Optimization : Use BBr₃ for selective demethylation of methoxy groups without ester cleavage .

- Analytical Cross-Validation : Combine GC-MS retention data with NMR/IR to confirm structural assignments .

- Reaction Monitoring : Employ LC-MS with electrospray ionization (ESI) for real-time tracking of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.